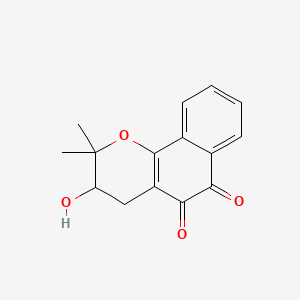

3-Hydroxy-beta-lapachone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15297-98-0 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione |

InChI |

InChI=1S/C15H14O4/c1-15(2)11(16)7-10-13(18)12(17)8-5-3-4-6-9(8)14(10)19-15/h3-6,11,16H,7H2,1-2H3 |

InChI Key |

MFHPSBRWDZUZHF-UHFFFAOYSA-N |

SMILES |

CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)O)C |

Canonical SMILES |

CC1(C(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)O)C |

Synonyms |

3-hydroxy-beta-lapachone 3-hydroxylapachone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy Beta Lapachone

Strategies for the Chemical Synthesis of Beta-Lapachone (B1683895) and its Analogues

Beta-lapachone (β-lapachone), a naturally occurring ortho-naphthoquinone, has garnered significant attention for its diverse biological activities. chemistryviews.orgnih.gov Its synthesis has been a subject of extensive research, leading to the development of various strategies, primarily revolving around the use of lapachol (B1674495) as a key precursor, alongside alternative routes aimed at improving efficiency and yield. chemistryviews.orggoogle.comsemanticscholar.org

Synthesis from Lapachol Precursors

The most traditional and widely employed method for synthesizing β-lapachone involves the acid-catalyzed cyclization of lapachol. google.comsemanticscholar.org Lapachol, itself a naturally occurring naphthoquinone extracted from the heartwood of trees from the Tabebuia genus, serves as a readily available starting material. semanticscholar.orginca.gov.br

The conversion of lapachol to β-lapachone is typically achieved by treatment with strong acids, such as sulfuric acid. google.comwipo.int This process facilitates an intramolecular cyclization to form the characteristic dihydropyran ring of the β-lapachone framework. Following the cyclization, purification is often accomplished through recrystallization from solvents like ethanol (B145695) to yield β-lapachone of high quality and in good yield. google.com

The synthesis of lapachol itself can be achieved through various methods. One approach involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with 1-bromo-3-methyl-2-butene in the presence of a weak base like triethylamine (B128534) and sodium iodide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com Another method utilizes the in-situ preparation of the lithium salt of 2-hydroxy-1,4-naphthoquinone, which is then alkylated with 3,3-dimethylallyl bromide to produce lapachol. researchgate.net More recent advancements have focused on improving the yield of lapachol synthesis, with one reported method involving the reaction between lawsone (2-hydroxy-1,4-naphthoquinone) and 3-methylbut-2-en-1-ol catalyzed by a palladium complex. semanticscholar.org

Alternative Synthetic Routes for Beta-Lapachone Frameworks

In addition to the lapachol-based methods, alternative synthetic routes have been explored to construct the β-lapachone scaffold, often aiming for higher efficiency and milder reaction conditions. One notable strategy involves a cyclization/hydration/oxidation cascade reaction starting from 2-prenyl-1,4-naphthoquinone. chemistryviews.orgresearchgate.net This one-pot process offers an advantageous route to β-lapachone. researchgate.net

Another approach begins with commercially available 1,4-naphthoquinone (B94277), which can be converted to β-lapachone in a multi-step synthesis. chemistryviews.orgresearchgate.net This method provides an alternative for obtaining the target molecule without relying on the extraction of natural precursors. chemistryviews.org The synthesis of β-lapachone has also been accomplished from alpha-naphthol in an eight-step process. researchgate.net

These alternative routes highlight the ongoing efforts to develop more practical and scalable methods for the synthesis of β-lapachone and its analogues, driven by the continued interest in their pharmacological potential.

Targeted Synthesis of 3-Hydroxy-beta-Lapachone

The introduction of a hydroxyl group at the C3 position of the β-lapachone scaffold yields this compound, a key intermediate for the synthesis of a wide array of derivatives. nih.govscite.aiscielo.br The targeted synthesis of this compound is crucial for exploring the structure-activity relationships of C3-substituted analogues.

Specific Protocols for Hydroxylation at the C3 Position

A primary method for the synthesis of this compound involves the epoxidation of lapachol followed by an intramolecular ring-opening reaction. nih.gov This is commonly achieved by treating lapachol with meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. researchgate.netnih.gov The subsequent cyclization of this epoxide, often facilitated by a Lewis acid such as boron trifluoride etherate, leads to the formation of this compound in good yield. researchgate.net

An alternative procedure for this transformation utilizes m-CPBA in dichloromethane (B109758) with sodium hydrogen phosphate (B84403) (Na₂HPO₄) as a base, which has been reported to furnish 3-hydroxyiso-β-lapachone in a 61% yield. researchgate.net

Design and Synthesis of 3-Substituted Beta-Lapachone Derivatives

The C3 position of the β-lapachone framework has been a focal point for chemical modification to generate novel derivatives with potentially enhanced or altered biological activities. The presence of the hydroxyl group in this compound provides a convenient handle for introducing a diverse range of substituents. nih.govgoogle.comnih.gov

Chemical Modifications at the C3 Position

A variety of chemical modifications at the C3 position of β-lapachone have been successfully implemented. These modifications often involve the initial conversion of this compound to a more reactive intermediate. For instance, the secondary alcohol can be acylated with various groups. nih.gov

One strategy involves the use of 3-hydroxy-nor-β-lapachone as a synthetic intermediate for coupling with different nucleophiles, including those containing carbohydrate and 2H-pyrazole moieties. scite.aiscielo.br This approach allows for the synthesis of a series of 3-substituted nor-β-lapachones. scite.aiscielo.br The reaction proceeds through the in-situ generation of a reactive 2H-naphtho[1,2-b]furanylium intermediate ion from 3-hydroxy-nor-β-lapachone under mild conditions, which then reacts with the nucleophile. scielo.br

Another set of modifications includes the introduction of thio-substituents at the C3 position of the furan (B31954) ring of nor-β-lapachone. mdpi.com These 3-arylthio- and 3-cyclohexylthio-lapachone derivatives can be further oxidized to the corresponding sulfonyl derivatives using hydrogen peroxide in the presence of a manganese(III) porphyrin complex as a catalyst. mdpi.com

Furthermore, 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives have been synthesized and have shown significant cytotoxic potential. nih.gov The synthesis of these compounds highlights the versatility of the β-lapachone scaffold for chemical derivatization.

The table below summarizes some of the synthesized 3-substituted β-lapachone and nor-β-lapachone derivatives and their reported synthetic strategies.

| Parent Compound | Substituent at C3 | Synthetic Strategy | Reference |

| nor-β-lapachone | Tryptamine | Reaction of 3-hydroxy-nor-β-lapachone with tryptamine | scielo.br |

| nor-β-lapachone | Aniline | Reaction of 3-hydroxy-nor-β-lapachone with aniline | scielo.br |

| nor-β-lapachone | Benzotriazol-1-ol | Reaction of 3-hydroxy-nor-β-lapachone with benzotriazol-1-ol | scielo.br |

| nor-β-lapachone | 5-trifluoromethyl-1H- google.comresearchgate.netCurrent time information in Bangalore, IN.-triazol-3-ylamine | Reaction of 3-hydroxy-nor-β-lapachone with the corresponding amine | scielo.br |

| nor-β-lapachone | Pyrazole (B372694) moieties | Coupling of 3-hydroxy-nor-β-lapachone with pyrazole nucleophiles | scite.aiscielo.br |

| nor-β-lapachone | Carbohydrate moieties | Coupling of 3-hydroxy-nor-β-lapachone with carbohydrate nucleophiles | scite.aiscielo.br |

| nor-β-lapachone | Arylthio groups | Reaction of nor-lapachol with bromine followed by quenching with thiols | mdpi.com |

| nor-β-lapachone | Cyclohexylthio group | Reaction of nor-lapachol with bromine followed by quenching with cyclohexylthiol | mdpi.com |

| nor-β-lapachone | Arylsulfonyl groups | Oxidation of 3-arylthio-nor-β-lapachone derivatives | mdpi.com |

| nor-β-lapachone | Cyclohexylsulfonyl group | Oxidation of 3-cyclohexylthio-nor-β-lapachone | mdpi.com |

| nor-β-lapachone | Arylamino groups | Reaction of 3-bromo-nor-β-lapachone with arylamines | nih.gov |

| nor-β-lapachone | Alkoxy groups | Synthesis from nor-β-lapachone precursors | nih.gov |

| β-lapachone | N-Boc β-alanine ester | Acylation of 3-hydroxy-β-lapachone | nih.gov |

Synthesis of Thio-nor-beta-Lapachone Derivatives

The synthesis of 3-thio-substituted nor-beta-lapachone derivatives has been achieved through a direct and efficient one-step reaction. researchgate.netmdpi.com This method involves the reaction of nor-lapachol with bromine, which generates a cyclic cationic o-quinone methide intermediate in situ. mdpi.com This reactive intermediate is then quenched with various thiol derivatives to yield the corresponding 3-thio-nor-beta-lapachone compounds. researchgate.netmdpi.com A range of aryl and cyclohexyl thiols have been successfully employed in this reaction. researchgate.netmdpi.com

The general synthetic scheme for these derivatives is as follows:

Starting Material: Nor-lapachol mdpi.com

Reagents: Bromine, Thiol derivatives (e.g., aryl thiols, cyclohexylthiol) researchgate.netmdpi.com

Key Intermediate: Cyclic cationic o-quinone methide mdpi.com

Product: 3-Thio-substituted nor-beta-lapachone derivatives researchgate.netscielo.br

This synthetic approach has proven effective for creating a library of thionaphthoquinone derivatives. scielo.br Further modifications, such as the oxidation of the sulfur atom to a sulfonyl group, have also been explored to investigate the impact on their biological properties. researchgate.netmdpi.com

Development of Pyrazole-Substituted Derivatives

A new synthetic route has been developed to create pyrazole-substituted derivatives of nor-beta-lapachone, avoiding issues related to the reactivity of bromine with heterocyclic rings. scielo.br This method utilizes 3-hydroxy-nor-beta-lapachone as a key intermediate. scielo.br

The synthetic strategy involves the following steps:

Conversion of nor-lapachol to 3-hydroxy-nor-beta-lapachone. scielo.br

Generation of a 2H-naphtho[1,2-b]furanylium intermediate ion from 3-hydroxy-nor-beta-lapachone under mild conditions. scielo.br

Reaction of the intermediate ion with various pyrazole-containing nucleophiles to yield the desired 3-substituted pyrazole-naphthoquinones. scielo.br

This approach allows for the successful coupling of different pyrazole moieties to the nor-beta-lapachone scaffold, leading to the synthesis of novel derivatives with potential cytotoxic activities. scielo.brresearchgate.net For instance, the use of 5-methyl-2-phenyl-2H-pyrazol-3-ylamine as a nucleophile has been reported. scielo.br

Incorporation of Selenium- and Sulfur-Containing Moieties

The introduction of selenium and sulfur atoms into the this compound structure has been a significant area of research, with the aim of creating derivatives with enhanced redox properties. sci-hub.semdpi.com These chalcogen atoms can act as a second redox center in addition to the inherent ortho-quinone moiety. sci-hub.se

Several synthetic strategies have been employed:

Direct Thiolation: As described for thio-nor-beta-lapachone derivatives, various thiols can be reacted with a brominated intermediate of nor-lapachol. researchgate.net

Click Chemistry for Seleno-derivatives: A versatile method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link selenium-containing alkynes to an azide-modified β-lapachone scaffold. mdpi.com This has been used to synthesize β-lapachone-1,2,3-triazole-selenium derivatives. mdpi.com The yields of these reactions can be influenced by the electronic nature of substituents on the selenium alkyne. mdpi.com For example, an electron-rich selenium alkyne bearing a methoxy (B1213986) group afforded a higher yield compared to those with electron-withdrawing groups like chlorine or fluorine. mdpi.com

Substitution of Selenium for Sulfur: In some synthetic schemes, a selenium atom can be directly exchanged for a sulfur atom, allowing for a comparative study of the resulting analogs. mdpi.com

These synthetic efforts have produced a range of selenium- and sulfur-containing derivatives, including those with phenylselanyl and various substituted arylselanyl groups. sci-hub.semdpi.com

Synthesis of Naphtho[2,1-d]oxazole-4,5-diones

A novel class of this compound analogs, naphtho[2,1-d]oxazole-4,5-diones, has been designed and synthesized to improve properties such as aqueous solubility. nih.govresearchgate.net These compounds feature a fused oxazole (B20620) ring system. nih.govresearchgate.net

The general synthetic approach involves the condensation of a 2-amino-3-hydroxy-1,4-naphthoquinone precursor with various aldehydes or their equivalents. A more recent and practical synthesis involves the reaction of readily available naphthols and amines using TEMPO as an oxygen source, which demonstrates broad functional group tolerance. rsc.org

One specific example is the synthesis of 2-((4-benzylpiperazin-1-yl)methyl)naphtho[2,1-d]oxazole-4,5-dione, which has shown promising solubility and biological activity. nih.govresearchgate.net The introduction of water-soluble side chains, such as the piperazine (B1678402) moiety, is a key strategy in the design of these analogs. nih.govresearchgate.net

Production of Iodine-Substituted Derivatives

Iodine has been incorporated into the lapachone structure to create derivatives with altered biological activities. mdpi.com For instance, 3-iodo-α-lapachone and 3-iodo-β-lapachone have been synthesized and evaluated. mdpi.com

A straightforward method for the iodination of lawsone (2-hydroxy-1,4-naphthoquinone), a related naphthoquinone, involves its reaction with a morpholine-iodine complex under mild conditions to produce 2-hydroxy-3-iodo-1,4-naphthoquinone. researchgate.net This iodinated intermediate can then potentially be used in further synthetic steps to generate more complex derivatives.

Prodrug Design for this compound and its Analogues

The development of prodrugs for this compound and its analogs is a key strategy to address challenges such as poor pharmacokinetics and to enhance tumor-specific drug delivery. nih.govresearchgate.net

Several prodrug strategies have been explored:

Esterase-Activatable Prodrugs: Diester derivatives of β-lapachone have been synthesized to improve drug loading into nanocarriers like polymeric micelles. nih.govnih.gov These ester groups can be cleaved by esterases present in the body, releasing the active β-lapachone. nih.govnih.gov The length of the carbonic ester side-chains can be varied (e.g., dC3, dC6) to modulate the properties of the prodrug and its formulation. nih.gov

Mono(arylimino) Derivatives: These derivatives have been developed as potential prodrugs that are relatively nontoxic and are not initially substrates for the NQO1 enzyme. researchgate.net Their conversion to the active β-lapachone can be triggered in the acidic tumor microenvironment. researchgate.net

ROS-Responsive Prodrugs: A novel strategy involves a polymeric β-lapachone prodrug where the drug is linked via an azo bond and a self-immolative linker. researchgate.net This design allows for drug release in response to the specific conditions found in some tumors, such as high NQO1 expression and low pH. researchgate.net

Carbon-Carbon Bond Cleavage-Based Prodrugs: This innovative approach was designed for β-lapachone, which lacks easily modifiable functional groups. researchgate.net This strategy allows for the creation of prodrugs that can be activated under specific conditions to release the parent drug. researchgate.net

These prodrug approaches aim to improve the therapeutic window of β-lapachone-based compounds by increasing their solubility, stability, and tumor-selective activation. nih.govresearchgate.netnih.govresearchgate.net

Preclinical Biological Activities and Therapeutic Potentials of 3 Hydroxy Beta Lapachone

Antineoplastic Activity Research

3-Hydroxy-beta-lapachone, a derivative of beta-lapachone (B1683895), has been a subject of extensive preclinical research to evaluate its potential as an anticancer agent. These investigations have explored its efficacy across a wide array of cancer types, its cytotoxic effects at a cellular level, and its ability to inhibit tumor growth in animal models.

The antineoplastic properties of beta-lapachone and its derivatives, including this compound, have been demonstrated in a broad spectrum of human cancer cell lines. Research indicates that these compounds can induce cell death and inhibit proliferation in various malignancies.

Gastric Adenocarcinoma: Studies have shown that beta-lapachone possesses high cytotoxic capacity against gastric adenocarcinoma cells (ACP02). mdpi.com

Breast Carcinoma: The compound has been effectively tested against breast cancer cell lines, including MCF-7 and MDA-MB-231. mdpi.comnih.gov It has been shown to induce apoptosis in these cells, and its efficacy is sometimes linked to the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.net

Colon Cancer: Efficacy has been observed in colon cancer cell lines such as HCT116. mdpi.comsci-hub.se

Hepatocellular Carcinoma: Beta-lapachone demonstrates significant cytotoxic effects against hepatocellular carcinoma cell lines like HepG2 and SK-Hep1. mdpi.comnih.govnih.gov Its mechanism often involves the induction of apoptosis or necroptosis. nih.gov

Leukemia: The compound is potent against leukemia cell lines, including HL-60. sci-hub.se

Prostate Cancer: Research has documented the growth-inhibitory effects of beta-lapachone on human prostate cancer cells (PC-3, DU145, and LNCaP). nih.govselleckchem.com

Ovarian Cancer: Synergistic effects have been noted when combining beta-lapachone with other agents like taxol in ovarian cancer cells. nih.gov A mitochondrial-targeted version of this compound also proved effective against PEO1 ovarian cancer cells. nih.gov

Melanoma: The compound has been evaluated against human malignant melanoma cell lines, such as G361, SK-MEL-28, and MDA-MB-435, showing significant inhibition of cell viability. sci-hub.semdpi.com

Lung Cancer: Beta-lapachone has shown potent anticancer activity in lung cancer cells, including A549 and CL1-5, although sensitivity can vary depending on NQO1 expression levels. nih.govmdpi.com

The cytotoxic potential of beta-lapachone and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Numerous studies have reported IC50 values for beta-lapachone across various cancer cell lines, confirming its potent cytotoxic activity, often in the low micromolar range. nih.gov

Table 1: In Vitro Cytotoxicity (IC50) of Beta-Lapachone in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Gastric Adenocarcinoma | ACP02 | 3.0 | ~12.4 | mdpi.commdpi.com |

| Breast Carcinoma | MCF-7 | 2.2 | ~9.1 | mdpi.commdpi.com |

| Colon Cancer | HCT116 | 1.9 | ~7.8 | mdpi.commdpi.com |

| Hepatocellular Carcinoma | HepG2 | 1.8 | ~7.4 | mdpi.commdpi.com |

| Leukemia | HL-60 | - | 1.15 - 3.84 | sci-hub.se |

| Melanoma | SK-MEL-28 | - | ~2.0 - 3.0 | mdpi.com |

| Lung Cancer | A549 | - | Varies | nih.govmdpi.com |

| Prostate Cancer | PC-3 | - | 1.29 | sci-hub.se |

These assessments reveal that beta-lapachone's cytotoxicity is a primary mechanism of its anticancer action, leading to programmed cell death (apoptosis) and DNA damage in cancer cells. mdpi.commdpi.comnih.gov The primary mechanism of action is often linked to the generation of reactive oxygen species (ROS) through its processing by the enzyme NQO1, which is frequently overexpressed in tumor cells compared to normal cells. nih.govmdpi.com

The preclinical efficacy of beta-lapachone has been further substantiated in in vivo animal models, primarily using xenografts where human tumor cells are implanted into immunodeficient mice.

Ovarian and Prostate Cancer: Combination therapy of beta-lapachone and taxol demonstrated unusually potent antitumor activity against human ovarian and prostate tumor xenografts in mice, leading to the ablation of tumor colonies with minimal host toxicity. nih.gov Stand-alone treatment with beta-lapachone also resulted in potent inhibition of in vivo tumor growth in a xenograft model of human ovarian cancer. selleckchem.com

Lung Cancer: In a mouse xenotransplant model, beta-lapachone treatment was reported to inhibit the growth and angiogenesis of human lung cancer xenografts. nih.gov

Pancreatic Cancer: The compound has shown extreme efficacy against pancreatic cancers with elevated NQO1 levels, causing extensive reductions in tumor burden and extending survival in a metastatic pancreatic cancer animal model. utsouthwestern.edu

Breast Cancer: Studies using mice xenotransplanted with breast adenocarcinoma cells showed that beta-lapachone and its derivatives could reduce tumor burden without significant systemic toxicity. nih.gov

Hepatocellular Carcinoma: In vivo studies using xenograft liver cancer models confirmed that beta-lapachone efficiently represses tumor cell growth and significantly prolongs survival. nih.gov

Melanoma: Beta-lapachone has been shown to suppress lung metastasis of melanoma in an experimental mouse model. nih.gov

Table 2: Summary of In Vivo Xenograft Studies with Beta-Lapachone

| Cancer Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Ovarian Cancer | Nude Mice | Potent tumor growth inhibition. | selleckchem.com |

| Ovarian & Prostate Cancer | Mice | Synergistic antitumor activity with taxol. | nih.gov |

| Pancreatic Cancer | Mice | Significant reduction in tumor burden and extended survival. | utsouthwestern.edu |

| Lung Cancer | Mouse Xenotransplant | Inhibition of tumor growth and angiogenesis. | nih.gov |

| Breast Adenocarcinoma | Mice Xenotransplant | Reduction in tumor burden with no significant toxicity. | nih.gov |

| Hepatocellular Carcinoma | NOD/SCID Mice | Significant tumor growth suppression and prolonged survival. | nih.gov |

Anti-Inflammatory Effects Research

Beyond its antineoplastic activities, this compound and related compounds have been investigated for their anti-inflammatory properties. This research has spanned both cellular models of inflammation and in vivo animal studies.

In vitro studies using inflammatory cell models, such as murine macrophages (RAW 264.7) and microglial cells (BV2), have been instrumental in elucidating the anti-inflammatory mechanisms of beta-lapachone.

Research has shown that beta-lapachone can significantly inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages and microglia. nih.gov This includes the suppression of:

Nitric Oxide (NO): Beta-lapachone inhibits the release of NO by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Prostaglandin E2 (PGE2): The compound blocks the synthesis of this inflammatory prostaglandin. nih.govresearchgate.net

Pro-inflammatory Cytokines: It attenuates the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner. nih.govresearchgate.net

The underlying mechanism for these effects involves the suppression of the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα. nih.govspandidos-publications.com Furthermore, beta-lapachone has been found to downregulate the ERK and p38 mitogen-activated protein kinase (MAPK) pathways, which are also critical in the inflammatory response. nih.gov

The anti-inflammatory potential of beta-lapachone observed in cell models has been corroborated by in vivo studies using animal models of inflammation.

TPA-Induced Ear Edema: In a model where inflammation is induced in the ears of mice using 12-O-tetradecanoylphorbol-13-acetate (TPA), beta-lapachone derivatives demonstrated a moderate reduction of edema. acs.org Other studies using a croton oil-induced ear edema model also showed anti-inflammatory activity. mdpi.com

Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. In this model, chloroform (B151607) extracts containing naphthoquinones showed significant attenuation in paw edema in mice. acs.org

These in vivo findings confirm that beta-lapachone possesses significant anti-inflammatory properties, suggesting its potential therapeutic utility for inflammatory diseases. spandidos-publications.comacs.org

Antiparasitic Activity Research

The antiparasitic potential of this compound and its parent compounds has been a subject of significant scientific inquiry. Research has explored its efficacy against a range of parasites, including those responsible for Chagas disease, leishmaniasis, and malaria.

Trypanosoma cruzi is the protozoan parasite that causes Chagas disease. mdpi.com Studies have demonstrated that naphthoquinones like β-lapachone and its derivatives possess trypanocidal activity. researchgate.netcapes.gov.br The mechanism of action is often attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress within the parasite. mdpi.comresearchgate.netsci-hub.se

Research has shown that derivatives of β-lapachone can inhibit the growth of T. cruzi epimastigotes and the viability of trypomastigotes in vitro. researchgate.netcapes.gov.br Some synthetic derivatives have exhibited activity comparable to or even greater than the standard drugs nifurtimox (B1683997) and benznidazole. researchgate.net For instance, certain naphthoimidazole derivatives of β-lapachone have demonstrated high activity against trypomastigote forms and were also effective against intracellular amastigotes, with low toxicity to host cells. mdpi.comsemanticscholar.org Ultrastructural analysis of treated parasites revealed significant damage to the mitochondria. mdpi.com

Furthermore, the introduction of a triazole ring to the β-lapachone structure has been explored as a promising strategy to enhance anti-trypanosomal activity. inca.gov.br An azide-substituted derivative of nor-β-lapachone also showed significant activity against T. cruzi trypomastigotes. inca.gov.br These findings highlight the potential of modifying the core structure of β-lapachone to develop more potent anti-trypanosomal agents.

Table 1: In Vitro Anti-Trypanosomal Activity of Selected Naphthoquinone Derivatives This table is for illustrative purposes and synthesizes data from the text. Specific values may vary between studies.

| Compound/Derivative | Target Stage | Observed Effect | Reference |

|---|---|---|---|

| β-Lapachone | Epimastigotes, Trypomastigotes | Inhibition of growth and viability | researchgate.netcapes.gov.br |

| Naphthoimidazole derivatives of β-lapachone | Trypomastigotes, Amastigotes | High activity, low host cell toxicity | mdpi.comsemanticscholar.org |

| β-Lapachone-based 1,2,3-triazole | Trypomastigotes | Increased lytic activity compared to β-lapachone | inca.gov.br |

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. bjournal.orgmdpi.com Research has indicated that naphthoquinones, including β-lapachone and its derivatives, exhibit antileishmanial properties. sci-hub.seuem.br Studies have shown that β-lapachone is effective against both the promastigote and amastigote forms of Leishmania amazonensis. bjournal.orgnih.gov The amastigote stage is particularly important as it is the form responsible for clinical manifestations in the vertebrate host. nih.gov

The mechanism of action appears to involve the induction of morphological changes in the parasite, including alterations to the mitochondrial membrane potential and loss of membrane integrity, potentially leading to an apoptotic-like cell death process. bjournal.orgresearchgate.net In in vitro studies, β-lapachone significantly inhibited the survival rate of L. amazonensis amastigotes. bjournal.orgnih.gov The IC50 value of β-lapachone against L. amazonensis promastigotes has been reported to be 1.63 µg/mL at 24 hours. nih.gov Furthermore, treatment with β-lapachone has been shown to reduce the percentage of infected macrophages and the number of intracellular parasites. nih.gov

Derivatives such as epoxy-α-lapachone have also demonstrated activity against L. amazonensis, affecting the plasma membrane organization of both promastigote and amastigote forms. uem.br These findings suggest that β-lapachone and related compounds are promising candidates for the development of new antileishmanial drugs. bjournal.orgnih.gov

Malaria, caused by Plasmodium parasites, remains a significant global health issue. The emergence of drug-resistant strains necessitates the search for new antimalarial agents. nih.gov Naphthoquinones have garnered interest in this area, particularly following the development of the antimalarial drug atovaquone, which is a naphthoquinone. nih.gov

Research has evaluated the activity of various quinone derivatives, including those related to β-lapachone, against Plasmodium falciparum, the deadliest species of human malaria parasite. nih.govplos.orgbvsalud.org Studies have shown that some phenazines derived from β-lapachone exhibit antimalarial activity in vitro. nih.gov The mechanism of action of quinones in malaria is thought to involve the generation of reactive oxygen species due to their redox properties. nih.gov While some derivatives have shown promising in vitro activity, challenges such as low oral bioavailability have been noted in in vivo studies. nih.gov

Antiviral Activity Research (e.g., HIV-1)

In addition to its antiparasitic effects, β-lapachone has been investigated for its potential antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). benthamopen.comjbpml.org.br Research suggests that β-lapachone can interfere with the replication of HIV-1. benthamopen.com This inhibitory action is thought to be related to its effect on DNA topoisomerase I, an enzyme crucial for viral replication. chemfaces.com

Antibacterial and Antifungal Activity Research

The potential of this compound and related naphthoquinones extends to antibacterial and antifungal activities. jbpml.org.brresearchgate.netcapes.gov.br Studies have evaluated the efficacy of these compounds against various bacterial and fungal strains.

Research has demonstrated that β-lapachone and its derivatives exhibit antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and other staphylococcal species. d-nb.infonih.govnih.gov One study reported Minimum Inhibitory Concentrations (MICs) of 4/8 µg/mL for (±) 3-hydroxy-β-N-lapachone against methicillin-resistant staphylococcal isolates. d-nb.infonih.govnih.gov The antibacterial action does not appear to involve the inhibition of bacterial protein synthesis. d-nb.infonih.gov Instead, it has been suggested that the antimicrobial effect could be linked to the generation of reactive oxygen species. sci-hub.se The presence of a hydroxyl group on the furan (B31954) ring, as in this compound, may contribute to its antimicrobial action. d-nb.info

In terms of antifungal activity, β-lapachone has been shown to be effective against various fungi, including Candida albicans and Aspergillus niger. researchgate.net

Table 2: Antibacterial Activity of Naphthoquinone Derivatives against Methicillin-Resistant Staphylococci This table is for illustrative purposes and synthesizes data from the text. Specific values may vary between studies.

| Compound | Bacterial Strains | MIC (µg/mL) | Reference |

|---|---|---|---|

| β-lapachone | MRSA, MRSE, MRSH | 8 | d-nb.infonih.govnih.gov |

| (±) 3-hydroxy-β-N-lapachone | MRSA, MRSE, MRSH | 4/8 | d-nb.infonih.govnih.gov |

| α-lapachone | MRSA, MRSE, MRSH | 64/128 | d-nb.infonih.govnih.gov |

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; MRSH: Methicillin-resistant Staphylococcus haemolyticus

Research into Wound Healing Modulation

Impaired wound healing presents a significant clinical challenge. chemfaces.com Research has explored the potential of β-lapachone to modulate and accelerate the wound healing process. chemfaces.comnih.gov Studies have shown that β-lapachone can increase the proliferation of key cells involved in wound repair, such as keratinocytes, fibroblasts, and endothelial cells. chemfaces.com

In a study on burn wounds in mice, topical application of β-lapachone resulted in faster recovery compared to a control. nih.gov The treated wounds showed accelerated healing in the epidermis, dermis, and underlying connective tissues, with an increased presence of macrophages. nih.gov Further investigation revealed that β-lapachone can enhance the proliferation of macrophages and stimulate their release of vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF), both of which are crucial for the healing process. chemfaces.comnih.gov

Additionally, β-lapachone has been found to promote the migration of fibroblasts and endothelial cells, which is a critical step in the formation of new tissue. chemfaces.com It has also been shown to reduce the migration and invasion ability of certain cancer cells, a process that shares some mechanisms with cell migration in wound healing. researchgate.net

Investigation of Neuroprotective and Nephroprotective Effects

The therapeutic potential of this compound and its parent compound, β-lapachone, extends to the protection of the nervous system and kidneys from various forms of damage. Preclinical studies have highlighted their ability to mitigate cellular stress and inflammation in both neurological and renal contexts.

Neuroprotective Effects

β-lapachone has demonstrated significant neuroprotective properties in several preclinical models of neurodegenerative diseases. nih.govnih.gov Its mechanisms of action are multifaceted, primarily revolving around its antioxidant and anti-inflammatory capabilities. researchgate.net

In models of Parkinson's disease, β-lapachone has been shown to protect dopaminergic neurons from degeneration. nih.govkoreascience.kr Studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced Parkinson's disease mouse model revealed that β-lapachone reduced the loss of tyrosine hydroxylase (TH)-immunoreactive fibers in the dorsolateral striatum and alleviated motor dysfunction. nih.govkoreascience.kr Furthermore, it protected against the loss of TH-positive neurons in the substantia nigra and upregulated the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). nih.govkoreascience.kr The underlying mechanism for these protective effects involves the activation of the p-AMPK/Nrf2/HO-1 signaling pathway in astrocytes, which enhances the cellular antioxidant response. nih.govkoreascience.kr

Neuroprotective Effects of β-Lapachone in a Parkinson's Disease Model

| Experimental Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| MPTP-induced Parkinson's disease in mice | Reduced loss of dopaminergic neurons, alleviated motor dysfunction, and increased Bcl-2 expression. | Upregulation of the p-AMPK/Nrf2/HO-1 signaling pathway in astrocytes. | nih.govkoreascience.kr |

Research on glutamate-induced neurotoxicity in HT22 mouse hippocampal neuronal cells has further elucidated the neuroprotective mechanisms of β-lapachone. nih.govkoreascience.kr Excessive glutamate (B1630785) can lead to oxidative stress and neuronal damage, a factor in many neurodegenerative diseases. nih.govkoreascience.kr In this model, β-lapachone significantly improved cell viability in a dose-dependent manner. nih.govkoreascience.kr It was found to reduce intracellular reactive oxygen species (ROS) levels and restore levels of the antioxidant glutathione (B108866). nih.govkoreascience.kr The compound's antioxidant capacity was also confirmed through DPPH and ABTS radical scavenging assays. nih.govkoreascience.kr Mechanistically, β-lapachone upregulates brain-derived neurotrophic factor (BDNF) and promotes the phosphorylation of tropomyosin receptor kinase B (TrkB), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB). nih.govkoreascience.krresearchgate.net Additionally, it enhances the expression of the antioxidant molecules nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). nih.govkoreascience.krresearchgate.net

Neuroprotective Mechanisms of β-Lapachone Against Glutamate-Induced Neurotoxicity

| Experimental Model | Key Findings | Signaling Pathways Involved | Reference |

|---|---|---|---|

| Glutamate-exposed HT22 hippocampal cells | Improved cell viability, reduced ROS, and restored glutathione levels. | Activation of BDNF/TrkB/ERK/CREB and ERK/Nrf2/HO-1 signaling pathways. | nih.govkoreascience.krresearchgate.net |

The neuroprotective effects of β-lapachone have also been reported in models of cerebral ischemia, multiple sclerosis, and Huntington's disease. nih.govnih.govbiomolther.org In cerebral ischemia-reperfusion injury, it helps restore ATP levels. nih.govbiomolther.org In Huntington's disease models, it has been shown to increase sirtuin 1 expression, CREB phosphorylation, and peroxisome proliferator-activated receptor-γ coactivator-1α deacetylation. nih.govbiomolther.org

Nephroprotective Effects

β-lapachone has also been investigated for its potential to protect the kidneys from drug-induced toxicity, a significant clinical challenge. nih.govnih.gov Studies have particularly focused on its effects against nephrotoxicity induced by the chemotherapeutic agent cisplatin (B142131). nih.gov

Research has shown that β-lapachone can prevent cisplatin-induced acute kidney injury (AKI). nih.gov The protective mechanism is linked to its interaction with NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.gov This enzyme reduces β-lapachone, leading to a futile cycle that significantly increases the NAD+/NADH ratio. nih.gov The elevated NAD+ levels activate the deacetylase SIRT1, which in turn can deacetylate and inactivate transcription factors like NF-κB and p53, thereby reducing inflammation and apoptosis. nih.gov This process mimics the beneficial effects of caloric restriction on cisplatin nephrotoxicity. nih.gov

Nephroprotective Effects of β-Lapachone Against Cisplatin-Induced Toxicity

| Toxin | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Cisplatin | Ameliorated nephrotoxicity and reduced renal cytokine/chemokine production. | Increased NAD+/NADH ratio via NQO1, leading to SIRT1 activation and subsequent deacetylation of NF-κB and p53. | nih.gov |

Similarly, β-lapachone has demonstrated protective effects against doxorubicin-induced nephrotoxicity in mice. nih.gov In this model, β-lapachone administration led to an increase in the NAD+/NADH ratio and the activity of p-AMPKα in the kidneys. nih.gov This was associated with a decrease in renal levels of nuclear p-NF-κB and its downstream inflammatory effectors, including TNF-α, IL-1β, and IL-6. nih.gov Consequently, β-lapachone ameliorated renal architectural changes and improved kidney function markers. nih.gov

Nephroprotective Effects of β-Lapachone Against Doxorubicin-Induced Toxicity

| Toxin | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Doxorubicin (B1662922) | Improved renal function and architecture, and reduced inflammatory markers. | Increased renal NAD+/NADH ratio and p-AMPKα activity, leading to decreased NF-κB signaling. | nih.gov |

Molecular and Cellular Mechanisms of Action of 3 Hydroxy Beta Lapachone

NAD(P)H:Quinone Oxidoreductase 1 (NQO1)-Mediated Bioreduction

The initial and critical step in the mechanism of 3-hydroxy-beta-lapachone is its bioreduction by NQO1. This enzyme, found at elevated levels in many types of cancer cells compared to normal tissues, selectively metabolizes the compound, setting the stage for its cytotoxic effects.

NQO1-Dependent Futile Redox Cycling

This compound is a substrate for NQO1, which catalyzes a two-electron reduction of the quinone structure to an unstable hydroquinone (B1673460). researchgate.netallenpress.com This hydroquinone rapidly and spontaneously undergoes a two-step oxidation back to the parent quinone, a process that can be repeated multiple times. researchgate.netnih.govmdpi.com This continuous cycle of reduction and oxidation is termed a "futile redox cycle". researchgate.netnih.govmdpi.commdpi.com The futile cycling between the quinone and hydroquinone forms is a hallmark of the compound's action. allenpress.com This enzymatic process is dependent on NAD(P)H or NADH as an electron source, which are consumed during the reduction phase. allenpress.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A direct consequence of the futile redox cycling of this compound is the massive and rapid generation of reactive oxygen species (ROS). mdpi.comthno.orgsci-hub.se During the re-oxidation of the unstable hydroquinone back to its original form, molecular oxygen is consumed, leading to the formation of superoxide (B77818) radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). nih.govmdpi.comthno.org It has been demonstrated that one mole of β-lapachone can generate 120 moles of superoxide in just two minutes. mdpi.com This overwhelming production of ROS induces a state of severe oxidative stress within the cell. researchgate.netsci-hub.se The accumulation of ROS leads to widespread damage to cellular components, including DNA. researchgate.netthno.org

NAD(P)H and ATP Depletion

The NQO1-mediated futile redox cycle is an energy-intensive process that consumes significant amounts of the reducing equivalents NAD(P)H and NADH. allenpress.commdpi.com For every mole of β-lapachone that generates 120 moles of superoxide, 60 moles of NAD(P)H are consumed. mdpi.com This leads to a rapid and severe depletion of the intracellular pools of NAD(P)H and NAD+. researchgate.netmdpi.com The depletion of these crucial coenzymes has profound effects on cellular metabolism, including the inhibition of glycolysis. nih.gov Consequently, this bioenergetic crisis results in a dramatic decrease in the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. researchgate.netallenpress.commdpi.com

Calcium Ion Channel Activation and Release from Endoplasmic Reticulum

The cellular turmoil initiated by this compound extends to the disruption of calcium homeostasis. The significant decrease in cellular NAD(P)H levels is thought to trigger the activation of calcium ion channels. sci-hub.se This leads to the release of calcium ions (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. allenpress.comnih.govmdpi.comsci-hub.se This sudden increase in cytosolic Ca²⁺ concentration acts as a critical signaling event, further contributing to the cascade of events leading to cell death. allenpress.comnih.gov Studies have shown that chelating intracellular calcium can block many of the downstream effects of β-lapachone, highlighting the essential role of calcium signaling in its mechanism of action. nih.gov

Modulation of Cellular Death Pathways

The culmination of the molecular events triggered by this compound is the induction of cell death. The compound has been shown to activate multiple cell death pathways, with apoptosis being a prominent and well-studied outcome.

Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. mdpi.comsci-hub.sechemfaces.comresearchgate.netnih.gov The apoptotic process is initiated by the cascade of events following NQO1-mediated bioreduction. The massive ROS generation and subsequent oxidative stress cause significant DNA damage. sci-hub.se This damage leads to the hyperactivation of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. sci-hub.se The excessive activation of PARP-1 further depletes NAD+ and ATP pools, exacerbating the energy crisis and pushing the cell towards apoptosis. sci-hub.se

The release of calcium from the endoplasmic reticulum also plays a role in activating Ca²⁺-dependent proteases, such as calpains, which contribute to the execution of the apoptotic program. allenpress.com Furthermore, the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria are key events in the apoptotic pathway induced by this compound. plos.org Interestingly, the induction of apoptosis by this compound appears to be independent of the p53 tumor suppressor protein, as it occurs in cells with both wild-type and mutant p53. chemfaces.com

Caspase Activation (e.g., Caspase-3)

A key event in this compound-induced apoptosis is the activation of a family of cysteine proteases known as caspases. nih.govplos.org Specifically, the activation of caspase-3, an executioner caspase, is a hallmark of this process. nih.govresearchgate.netnih.gov Studies have demonstrated that treatment with this compound leads to the cleavage and subsequent activation of pro-caspase-3 into its active form. nih.gov This activation is often a downstream consequence of the activation of initiator caspases like caspase-8 (involved in the extrinsic pathway) and caspase-9 (involved in the intrinsic pathway). nih.gov The activated caspase-3 then proceeds to cleave a multitude of cellular substrates, ultimately leading to the morphological and biochemical characteristics of apoptosis. The crucial role of caspases is underscored by the finding that broad-spectrum caspase inhibitors can significantly reduce the cell death induced by this compound. nih.govplos.org

Bax/Bcl-2 Ratio Alterations

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). plos.orgresearchgate.net The ratio of these opposing factions is a critical determinant of cell fate. nih.govresearchgate.net

Treatment with this compound has been shown to modulate this ratio in favor of apoptosis. nih.govresearchgate.net This is achieved by downregulating the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net An increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the downstream apoptotic cascade. nih.gov Some research indicates that while Bcl-2 levels may not always change, a marked decrease in Bax levels can also occur, suggesting complex regulatory mechanisms. plos.org

Poly(ADP-ribose)polymerase-1 (PARP-1) Hyperactivation

Poly(ADP-ribose)polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair. However, under conditions of extensive DNA damage, its hyperactivation can lead to a form of programmed cell death. frontiersin.orgaacrjournals.org this compound treatment can induce significant DNA damage, which in turn triggers the hyperactivation of PARP-1. frontiersin.orgnih.gov

This hyperactivation involves the excessive synthesis of poly(ADP-ribose) (PAR) polymers, a process that consumes large quantities of cellular NAD+ and, consequently, ATP. frontiersin.orgaacrjournals.orgnih.gov The severe depletion of these essential molecules leads to an energy crisis within the cell, culminating in cell death. frontiersin.orgnih.gov The cleavage of PARP by activated caspase-3 is a well-established marker of apoptosis. nih.gov However, the hyperactivation of PARP-1 itself can also initiate a distinct cell death pathway.

Autophagy Modulation

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. It can act as a survival mechanism under stress but can also contribute to cell death. This compound has been shown to modulate autophagy in various cancer cell lines. nih.govredalyc.org The induction of autophagy can be a cellular response to the stress induced by the compound. In some contexts, this autophagic response may be a precursor or contributor to cell death. mdpi.com

Necroptosis Induction

Necroptosis is a form of programmed necrosis, or regulated cell death, that is independent of caspases. This compound can induce necroptosis in certain cancer cell types. mdpi.comredalyc.org This pathway is often initiated when apoptosis is inhibited. Key mediators of necroptosis, such as Receptor-Interacting Protein Kinase 1 (RIPK1), can be activated by this compound, leading to a lytic form of cell death. nih.gov Studies have shown that inhibitors of RIPK1 can block the cell death induced by this compound, confirming the involvement of the necroptotic pathway. nih.gov This process can also be linked to the hyperactivation of PARP-1 and the subsequent release of Apoptosis-Inducing Factor (AIF). nih.govnih.gov

DNA Interaction and Topoisomerase Inhibition

This compound and its parent compound, beta-lapachone (B1683895), are known to interact with DNA and inhibit the function of topoisomerase enzymes. mdpi.comnih.govchemfaces.com Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair. nih.gov

Beta-lapachone has been identified as a specific inhibitor of DNA topoisomerase I. chemfaces.comtargetmol.com Its mechanism of action differs from other topoisomerase I inhibitors like camptothecin (B557342). nih.govresearchgate.net Instead of stabilizing the cleavable complex between topoisomerase I and DNA, beta-lapachone appears to directly interact with the enzyme, inhibiting its catalytic activity. nih.govchemfaces.comresearchgate.net This direct interaction prevents the formation of the cleavable complex. nih.govresearchgate.net Some studies have also suggested an inhibitory effect on topoisomerase II. nih.gov This inhibition of topoisomerase function can lead to DNA damage and ultimately trigger apoptotic cell death. chemfaces.com

Table of Research Findings on this compound's Mechanisms

| Mechanism of Action | Key Molecular Events | Observed Effects | Cell Lines Studied |

| Apoptosis | Caspase-3, -8, -9 activation; Altered Bax/Bcl-2 ratio; PARP cleavage. nih.govresearchgate.netnih.gov | Induction of programmed cell death. nih.govnih.gov | Human gastric carcinoma (AGS), Human promyelocytic leukemia (HL-60), Human prostate cancer (DU-145, PC-3, LNCaP), Human lung carcinoma (A549). nih.govresearchgate.netchemfaces.com |

| PARP-1 Hyperactivation | Extensive DNA damage; NAD+ and ATP depletion. frontiersin.orgaacrjournals.org | Programmed necrosis. frontiersin.orgnih.gov | Hepatocellular carcinoma (HCC), Pancreatic cancer, Breast cancer. frontiersin.orgaacrjournals.orgnih.gov |

| Autophagy | Formation of autophagosomes. | Can contribute to either cell survival or cell death. nih.govmdpi.com | Glioma cells (U87 MG). mdpi.com |

| Necroptosis | RIPK1 activation; AIF release. nih.gov | Caspase-independent programmed cell death. nih.gov | Human hepatocellular carcinoma (SK-Hep1). nih.gov |

| Cytostasis | Cell cycle arrest at G0/G1 or G2/M phases. nih.gov | Inhibition of cell proliferation. researchgate.netnih.gov | Human oral squamous cell carcinoma, Hepatoma (HepA2). nih.gov |

| Topoisomerase Inhibition | Direct interaction with topoisomerase I, inhibiting its catalytic activity. nih.govchemfaces.comresearchgate.net | Inhibition of DNA replication and repair, leading to apoptosis. chemfaces.com | Calf thymus and human cells. nih.govresearchgate.net |

Inhibition of DNA Topoisomerase I Activity

Beta-lapachone, the parent compound of this compound, is a well-documented inhibitor of DNA topoisomerase I. chemfaces.comglpbio.comnih.gov This inhibitory action is considered a significant contributor to its antitumor properties. sci-hub.se Studies have shown that beta-lapachone directly interacts with topoisomerase I, thereby hindering its catalytic activity. chemfaces.comresearchgate.net The mechanism of inhibition by beta-lapachone is distinct from that of other topoisomerase I inhibitors like camptothecin. chemfaces.comresearchgate.net While camptothecin stabilizes the "cleavable complex" between topoisomerase I and DNA, beta-lapachone does not. chemfaces.comresearchgate.net Instead, it is proposed that beta-lapachone's direct interaction with the enzyme prevents the formation of this complex. researchgate.net The inhibitory effect is enhanced when the enzyme is pre-incubated with beta-lapachone before the addition of the DNA substrate. chemfaces.comresearchgate.net This suggests a direct binding to the enzyme rather than the DNA. chemfaces.comresearchgate.net

The inhibition of topoisomerase I by beta-lapachone has been observed in various cancer cell lines, including those from prostate cancer, breast cancer, and leukemia. nih.gov This broad activity underscores the importance of topoisomerase I as a target for this class of compounds.

Inhibition of DNA Topoisomerase II Activity

While the primary focus has often been on topoisomerase I, there is evidence to suggest that beta-lapachone and its derivatives can also affect DNA topoisomerase II. sci-hub.se Some research indicates that beta-lapachone can inactivate topoisomerase II, leading to DNA damage. sci-hub.se However, other studies report that beta-lapachone is a selective inhibitor of topoisomerase I and does not exhibit inhibitory activity against topoisomerase II. chemfaces.comglpbio.com This discrepancy may be due to different experimental systems or concentrations of the compound used. For instance, in a yeast system, beta-lapachone was found to inactivate topoisomerase II through the reversible formation of a topoisomerase II-cleavable complex. sci-hub.se

Induction of DNA Damage (e.g., DNA Scission, Double-Strand Breaks)

A significant consequence of the interference with topoisomerase enzymes and other cellular processes is the induction of DNA damage. Beta-lapachone has been shown to cause DNA scission and the formation of double-strand breaks (DSBs). nih.govnih.gov The generation of reactive oxygen species (ROS) through the action of NAD(P)H:quinone oxidoreductase 1 (NQO1) on beta-lapachone is a primary driver of this DNA damage. nih.govnih.gov This oxidative stress leads to lesions in the DNA. nih.gov

The formation of DSBs is a particularly severe form of DNA damage. In hepatocellular carcinoma cells, treatment with beta-lapachone led to a dramatic increase in DSB lesions over time. nih.gov This extensive DNA damage can overwhelm the cell's repair capacity, ultimately triggering cell death pathways.

Interference with DNA Replication and Repair Mechanisms

This compound's parent compound, beta-lapachone, has been demonstrated to disrupt DNA replication and inhibit DNA repair mechanisms. google.comgoogle.com By inhibiting topoisomerase I, beta-lapachone can block the movement of the replication fork. glpbio.commdpi.com This disruption of DNA replication is a critical aspect of its cytotoxic effect. google.comgoogle.com

Furthermore, beta-lapachone is recognized as a DNA repair inhibitor. google.comgoogle.com This property can sensitize cancer cells to other DNA-damaging agents. The inhibition of DNA repair pathways, such as those involving the Mre11-Rad50-Nbs1 (MRN) complex, has been suggested. chemfaces.com By preventing the repair of both endogenous and induced DNA damage, beta-lapachone enhances its own cytotoxic effects and can work synergistically with other therapies. The combination of beta-lapachone with inhibitors of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, has been shown to prevent DNA repair and increase the formation of double-strand breaks. nih.gov

Cell Cycle Regulation and Arrest

The integrity of the cell cycle is paramount for normal cell proliferation. Many anticancer agents function by inducing cell cycle arrest, which can provide an opportunity for DNA repair or, if the damage is too severe, lead to programmed cell death (apoptosis). Beta-lapachone has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions.

S Phase Arrest

In addition to G1 arrest, beta-lapachone can also induce an S phase arrest in certain cancer cell lines. glpbio.com For example, it has been shown to cause S phase arrest in a hepatoma cell line. mdpi.com Specifically, it can induce an early S-phase arrest in DLD1 cells and a primary S-phase arrest in SW480 cells. glpbio.com The ability to halt the cell cycle during the DNA synthesis phase is a direct consequence of its interference with DNA replication machinery. google.comgoogle.com

Table of Research Findings on Cell Cycle Arrest

| Cell Line | Compound | Observed Effect |

|---|---|---|

| Human promyelocytic leukemia (HL-60) | Beta-lapachone | G0/G1 phase arrest. chemfaces.comglpbio.com |

| Human prostate cancer (DU-145, PC-3, LNCaP) | Beta-lapachone | G0/G1 phase arrest. chemfaces.comglpbio.com |

| Hepatoma cell line (HepA2) | Lapachone | S phase arrest. mdpi.com |

| Human colon cancer (DLD1) | Beta-lapachone | Early S-phase arrest. glpbio.com |

| Human colon cancer (SW480) | Beta-lapachone | Primarily S-phase arrest. glpbio.com |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Beta-lapachone |

| Camptothecin |

| Lapachone |

| 3-I-α-lapachone |

| 3-I-β-lapachone |

| T2 amino alcohol (T2AA) |

| Dicoumarol |

| Topotecan |

| Taxol |

| Lapachol (B1674495) |

| Shikonin |

| Alkannin |

| Etoposide |

| Doxorubicin (B1662922) |

| Ellipticine |

| Mitoxantrone |

| Amsacrine |

| Idarubicin |

| Daunorubicin |

| Teniposide |

| Genistein |

| Quercetin |

| Luteolin |

| Myricetin |

| Kaempferol |

| Apigenin |

| Chrysin |

| Galangin |

| Fisetin |

| Morin |

| Rutin |

| Naringenin |

| Hesperetin |

| Taxifolin |

| Epigallocatechin gallate (EGCG) |

| Epicatechin gallate (ECG) |

| Gallocatechin gallate (GCG) |

| Catechin |

| Epicatechin |

| Gallocatechin |

| Procyanidin B2 |

| Theaflavin |

| Theaflavin-3-gallate |

| Theaflavin-3'-gallate |

| Theaflavin-3,3'-digallate |

| Resveratrol |

| Piceatannol |

| Pterostilbene |

| Astringin |

| Viniferin |

| Curcumin |

| Demethoxycurcumin |

| Bisdemethoxycurcumin |

| Tetrahydrocurcumin |

| Gingerol |

| Shogaol |

| Zingerone |

| Zerumbone |

| Capsaicin |

| Dihydrocapsaicin |

| Nordihydrocapsaicin |

| Homocapsaicin |

| Homodihydrocapsaicin |

| Plumbagin |

| Juglone |

| Lawsone |

| Emodin |

| Aloe-emodin |

| Rhein |

| Physcion |

| Chrysophanol |

| Berberine |

| Palmatine |

| Jatrorrhizine |

| Coptisine |

| Columbamine |

| Sanguinarine |

| Chelerythrine |

| Berberrubine |

| Thalifendine |

| Corydaline |

| Tetrandrine |

| Fangchinoline |

| Sinomenine |

| Stepholidine |

| Rotenone |

| Deguelin |

| Tephrosin |

| Elliptone |

| Sumatrol |

| Munduserone |

| Pachyrhizine |

| Neorautenol |

| Licochalcone A |

| Isoliquiritigenin |

| Xanthohumol |

| Isoxanthohumol |

| 8-Prenylnaringenin |

| 6-Prenylnaringenin |

| Cardamonin |

| Alpinumisoflavone |

| Panduratin A |

| 4-Hydroxypanduratin A |

| Boesenbergin A |

| Krachaizin A |

| Triptolide |

| Celastrol |

| Pristimerin |

| Maytenin |

| Withaferin A |

| Withanone |

| Withanolide D |

| Andrographolide |

| Neoandrographolide |

| 14-Deoxy-11,12-didehydroandrographolide |

| Artemisinin |

| Dihydroartemisinin |

| Artesunate |

| Artemether |

| Arteether |

| Betulinic acid |

| Oleanolic acid |

| Ursolic acid |

| Maslinic acid |

| Corosolic acid |

| Asiatic acid |

| Lupeol |

| Friedelin |

| Canophyllol |

| Stigmasterol |

| Beta-sitosterol |

| Campesterol |

| Ergosterol |

| Fucosterol |

| Isofucosterol |

| Cholesterol |

| 2-hydroxy-1,4-naphthoquinone (B1674593) |

| 3-bromolapachone |

| temozolomide |

| doxorubicin |

| N-acetyl-l-cysteine |

| Z-VAD-FMK |

| XJB-Lapachone |

| XJB-OMe |

| 3-hydroxy-β-lapachone |

| 5,8-dihydroxy-2-(1-hydroxy-2-nitroethyl)-1,4-naphthoquinone |

| SH-7 |

| camptothecin |

| topotecan |

| irinotecan |

| belotecan |

| lurtotecan |

| exatecan |

| gimatecan |

| silatecan |

| karenitecin |

| diflomotecan |

| etoposide |

| teniposide |

| amsacrine |

| mitoxantrone |

| idarubicin |

| daunorubicin |

| doxorubicin |

| epirubicin |

| pirarubicin |

| aclarubicin |

| ellipticine |

| saintopin |

| intoplicine |

| TAS-103 |

| SN-38 |

| 9-aminocamptothecin |

| 10-hydroxycamptothecin |

| 7-ethyl-10-hydroxycamptothecin |

| 9-nitrocamptothecin |

| rubitecan |

| topotecan hydrochloride |

| irinotecan hydrochloride |

| belotecan hydrochloride |

| amsacrine hydrochloride |

| voreloxin hydrochloride |

| pefloxacin mesylate dihydrate |

| berberine chloride |

| ellipticine hydrochloride |

| SW-044248 |

| (S)-10-Hydroxycamptothecin |

| 7-Ethylcamptothecin |

| Hydroxy Camptothecine |

| Voreloxin (SNS-595) hydrochloride |

| Pefloxacin Mesylate Dihydrate |

| Berberine chloride |

| Citral |

| 20-Hydroxyecdysone |

| Lucidenic acid A |

| Luteolin-4'-O-glucoside |

| G6PDi-1 |

| TMRM |

| staurosporine |

| ZVAD-fmk |

| 4,4'-DHS |

| DMU-212 |

| 3'-hydroxy-3,4,5,4'-tetramethoxystilbene |

| 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) |

| 3-iodine derivatives |

| ARQ-761 |

| 3-substituted thio-nor-β-lap |

| hydro-β-lap 2 |

| 3,5'-dibromo-4'-hydroxy-3-methylflavones |

| 2-acetylfuronaphthoquinone |

| 2,2-dimethyl-2,3-dihydroindeno[1,2-b]pyran-4,5-dione |

| methyl 5-hydroxy-2,2-dimethyl-2,3,4,5-tetrahydroindeno[1,2-b]pyran-5-carboxylate |

| pterocarpanquinones |

| 2-methylanthraquinone |

| 4-dihydrolapachenolyl ether |

| tabebuin |

| lapachenole |

| o- and p-hydroxybenzoic acids |

| deoxylapachol |

| mono(arylimino) derivatives of β-lapachone |

| β-lap-hydroxyl propyl-β-cyclodextrin complex |

| cisplatin (B142131) |

| Mre11-Rad50-Nbs1 (MRN) complex |

| Rad18 |

| Rad6-Rad18 |

| Pol η |

| Pol δ |

| FEN1 |

| LIG1 |

| REV1 |

| FAN1 |

| FANCM |

| SNM1A |

| ZRANB3 |

| EXO1 |

| Pol κ |

| Pol β |

| Pol ε |

| XPA |

| XPF |

| XPG |

| MutSα |

G2/M Phase Arrest

This compound, a derivative of beta-lapachone, has demonstrated the ability to induce cell cycle arrest at the G2/M phase in various cancer cell lines. This interruption of the cell cycle is a critical mechanism contributing to its anticancer effects. Studies have shown that treatment with beta-lapachone and its derivatives, including this compound, leads to a significant accumulation of cells in the G2/M phase. nih.govresearchgate.net This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

The induction of G2/M arrest is often accompanied by other cellular events characteristic of apoptosis, such as DNA fragmentation and the externalization of phosphatidylserine. nih.govresearchgate.net In human oral squamous cell carcinoma cells, beta-lapachone and its 3-iodine derivatives were found to cause a potent G2/M phase arrest, which was a precursor to apoptosis mediated by reactive oxygen species (ROS) and caspases. nih.gov The ability of these compounds to halt the cell cycle at this specific checkpoint underscores their potential as antitumor agents. nih.govresearchgate.net Furthermore, lapachol analogs have been reported to downregulate the expression of cyclin B1, a key regulator of the G2/M transition, which contributes to the cell cycle arrest and inhibition of tumor cell proliferation. nih.gov

Table 1: Effect of Beta-Lapachone and its Derivatives on Cell Cycle

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Beta-lapachone and its 3-iodine derivatives | Human oral squamous cell carcinoma | Induces G2/M phase arrest | nih.govresearchgate.net |

| Lapachol analogs | Not specified | Downregulates cyclin B1, inducing S and G2/M phase arrest | nih.gov |

| Beta-lapachone | Human malignant melanoma cells | Modulates cell cycle regulatory proteins | researchgate.net |

Signaling Pathway Modulation

This compound has been shown to exert anti-inflammatory and anticancer effects through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates various cellular processes, including inflammation, cell survival, and proliferation. mdpi.com In its resting state, NF-κB is held in the cytoplasm, but upon activation by stimuli, it translocates to the nucleus to regulate gene expression. mdpi.com

Beta-lapachone has been found to inhibit the activation of NF-κB. caymanchem.com This suppression can sensitize cancer cells to other treatments like radiation. caymanchem.com In lipopolysaccharide-stimulated microglial cells, beta-lapachone was observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines by suppressing the NF-κB signaling pathway. researchgate.netresearchgate.net This inhibitory effect on NF-κB is a key component of the anti-inflammatory properties of beta-lapachone and its derivatives. researchgate.net Furthermore, studies have shown that beta-lapachone can suppress the radiation-induced activation of NF-κB. caymanchem.com

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are critical regulators of cell proliferation, differentiation, and stress responses. nih.govspandidos-publications.com this compound has been shown to modulate these pathways, although the effects can vary depending on the cell type and context.

In studies investigating the wound-healing properties of beta-lapachone, the compound was found to increase the phosphorylation of ERK1/2 and p38 MAPK in 3T3 fibroblasts. researchgate.net This activation was linked to increased cell proliferation and migration. researchgate.net Conversely, in the context of its anti-inflammatory effects in lipopolysaccharide-stimulated microglia, beta-lapachone was found to inhibit the MAPK signaling pathway. researchgate.net This suggests that the modulation of MAPK pathways by beta-lapachone is context-dependent, contributing to both its proliferative and anti-inflammatory effects. The ERK and p38 MAPK pathways are known to be activated by a variety of extracellular stimuli and play a central role in signal transduction. koreascience.kr

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair. The interaction of this compound with the p53 pathway is complex and can be independent of the p53 status of the cell. nih.gov

Studies have shown that beta-lapachone can induce apoptosis in cancer cells regardless of whether they have wild-type, mutant, or no p53 expression. nih.govresearchgate.net In some cancer cell lines with mutant p53, beta-lapachone has been reported to drastically reduce the levels of the mutant p53 protein, while not affecting wild-type p53 levels. nih.govresearchgate.net In other instances, beta-lapachone has been shown to increase the expression of Bax, a pro-apoptotic protein, without activating p53. nih.gov Furthermore, some research indicates that beta-lapachone treatment can lead to a reduction in p53 expression, possibly due to the activation of proteases that degrade the protein. nih.gov This modulation of p53 and its downstream targets contributes to the compound's anticancer activity.

Ubiquitin-specific peptidase 2 (USP2) is a deubiquitinating enzyme that has been implicated in the regulation of various cellular processes, including cell cycle progression and tumorigenesis. mdpi.comtechscience.com It can act on several key proteins involved in cancer development.

While direct inhibition of USP2 by this compound is not extensively documented in the provided search results, the broader family of deubiquitinases (DUBs) are recognized as therapeutic targets in cancer. nih.gov USP2 itself has been shown to deubiquitinate and stabilize proteins like Cyclin D1 and Aurora-A, which promote cell cycle progression. techscience.com It also plays a role in preventing p53-mediated cell death by regulating its ubiquitination. nih.govbwise.kr Given that beta-lapachone influences pathways regulated by ubiquitination, such as NF-κB and p53, an indirect effect on or by DUBs like USP2 is plausible, though more specific research is needed.

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes involved in the inflammatory process, and their overexpression is linked to various inflammatory diseases and cancers. This compound has demonstrated significant inhibitory effects on the expression of both COX-2 and iNOS.

In lipopolysaccharide-stimulated microglial cells, beta-lapachone was found to inhibit the expression of iNOS and COX-2 at both the mRNA and protein levels in a dose-dependent manner. researchgate.netspandidos-publications.comspandidos-publications.com This suppression of pro-inflammatory enzymes is a central part of the anti-inflammatory mechanism of beta-lapachone. researchgate.netresearchgate.net The reduction in iNOS and COX-2 expression contributes to the compound's ability to mitigate inflammatory responses, which are often implicated in the development and progression of cancer. mdpi.com

Table 2: Summary of Signaling Pathway Modulation by Beta-Lapachone

| Pathway | Effect | Cell Type/Context | Reference |

|---|---|---|---|

| NF-κB | Suppression | Cancer cells, Microglia | caymanchem.comresearchgate.netresearchgate.net |

| MAPK (ERK, p38) | Activation/Inhibition | Fibroblasts (activation), Microglia (inhibition) | researchgate.netresearchgate.net |

| p53 | Modulation (reduction of mutant p53, Bax induction) | Glioma cells, Colon cancer cells | nih.govresearchgate.netnih.gov |

| COX-2 & iNOS | Inhibition of expression | Microglia | researchgate.netresearchgate.netspandidos-publications.comspandidos-publications.com |

Inhibition of Other Enzymes (e.g., IDO1, Telomerase, Hsp90, Transglutaminase)

This compound, a derivative of beta-lapachone, is implicated in the inhibition of several key enzymes involved in cancer progression and other pathological conditions. While much of the research has focused on its parent compound, beta-lapachone, the inhibitory actions are often extrapolated or directly studied for its derivatives.

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. Beta-lapachone has been identified as a potent, uncompetitive inhibitor of purified recombinant human IDO1, with an inhibition constant (Ki) of 450 nM. researchgate.netnih.gov It also demonstrates significant intracellular IDO1 inhibitory activity with an IC50 of 1.0 μM. nih.govselleckchem.com This inhibition is noteworthy as it is significantly more potent than the prototypical IDO1 inhibitor, 1-methyl-tryptophan (1MT). researchgate.netnih.gov The inhibitory action of beta-lapachone on IDO1 adds another dimension to its anticancer potential, suggesting a synergistic effect between its cytotoxic and immunomodulatory properties. nih.gov Some pyranonaphthoquinone derivatives have shown even greater IDO1 inhibitory potency than the parent compound, dehydro-α-lapachone. rsc.org

Telomerase: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. Its activity is a hallmark of most cancer cells, allowing for their immortalization. Beta-lapachone has been shown to inhibit telomerase activity in various cancer cell lines, including human lung carcinoma (A549) and leukemia cells. researchgate.netpreprints.orgnih.gov This inhibition is associated with the downregulation of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme. researchgate.netpreprints.org The suppression of telomerase activity by beta-lapachone contributes to the induction of apoptosis in cancer cells. researchgate.netnih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. nih.gov Beta-lapachone has been reported to induce the cleavage of Hsp90 in cancer cells that express NAD(P)H: quinone oxidoreductase-1 (NQO1). researchgate.net This mechanism distinguishes it from other Hsp90 inhibitors like 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG). researchgate.net The inhibition of Hsp90 by beta-lapachone leads to the degradation of its client proteins, thereby contributing to its antitumor effects. researchgate.net

Transglutaminase: Transglutaminases are enzymes that catalyze the formation of crosslinks between proteins. ximbio.com Tissue transglutaminase (TG2) is implicated in various diseases, including cancer, where its GTP-binding activity is essential for the survival of some cancer cell lines. ximbio.comnih.gov While direct inhibition of transglutaminase by this compound is not extensively documented, the broader class of quinones has been studied for their interaction with such enzymes. Further research is needed to specifically elucidate the role of this compound in modulating transglutaminase activity.

| Enzyme | Compound | Effect | Cell Line/System | Key Findings |

| IDO1 | Beta-lapachone | Inhibition (Uncompetitive) | Purified recombinant human IDO1, HeLa cells | Ki of 450 nM against purified enzyme; IC50 of 1.0 μM in cells. researchgate.netnih.govselleckchem.com |

| Telomerase | Beta-lapachone | Inhibition | A549 (human lung carcinoma), Leukemia cells (U937, K562, HL60, THP-1) | Downregulation of hTERT expression, leading to apoptosis. researchgate.netpreprints.orgnih.gov |

| Hsp90 | Beta-lapachone | Cleavage | NQO1-expressing lung and prostate cancer cells, HUVECs | NQO1-dependent cleavage of Hsp90, distinct from other inhibitors. researchgate.net |

| Transglutaminase (TG2) | General Inhibitors | Inhibition of GTP-binding activity | Cancer stem cells | Inhibition can block EMT and kill cancer stem cells. ximbio.com |

Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) Modulation

This compound and its parent compound, beta-lapachone, have demonstrated significant modulatory effects on key inflammatory mediators, namely Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α).

Prostaglandin E2 (PGE2): PGE2 is a pro-inflammatory lipid mediator that plays a role in various physiological and pathological processes, including inflammation and cancer. Research has shown that beta-lapachone can suppress the production of PGE2 in a concentration-dependent manner. researchgate.net One study indicated that while lapachol and a derivative stimulated PGE2 synthesis in AGS cells, this compound did not, suggesting a differential effect among related compounds. researchgate.net The mechanism of PGE2 inhibition by beta-lapachone is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. researchgate.netnih.gov

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a potent pro-inflammatory cytokine involved in systemic inflammation and the acute phase reaction. Beta-lapachone has been found to inhibit the production and expression of TNF-α. nih.govsemanticscholar.org In studies involving lipopolysaccharide (LPS)-stimulated microglial cells and in a mouse model of sepsis, beta-lapachone effectively reduced TNF-α levels. nih.govsemanticscholar.org This inhibition is part of a broader anti-inflammatory effect that involves the downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net

| Mediator | Compound | Effect | Cell Line/Model | Key Findings |

| PGE2 | Beta-lapachone | Suppression | Rat peritoneal macrophages | Concentration-dependent inhibition. researchgate.net |

| PGE2 | This compound | No significant stimulation | AGS cells | Contrasts with the effect of lapachol. researchgate.net |